Rivaroxaban, marketed under the brand name Xarelto, was developed by Bayer Schering Pharma AG and is classified as an oral anticoagulant. It acts by inhibiting Factor Xa, a key enzyme in the coagulation cascade. The pseudodimer form is typically identified in analytical studies of rivaroxaban formulations and is important for quality control in pharmaceutical manufacturing.
The synthesis of rivaroxaban involves several steps, including the formation of key intermediates. The generation of the rivaroxaban pseudodimer can occur through various synthetic routes that may include:
Research has indicated that careful control over reaction parameters can minimize the formation of such impurities during synthesis .
The molecular structure of rivaroxaban pseudodimer is characterized by its resemblance to the parent compound, rivaroxaban. Key structural features include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate the structure and confirm the identity of the pseudodimer .
Rivaroxaban pseudodimer may participate in various chemical reactions that are relevant to its characterization:
The stability of these reactions is influenced by environmental factors such as pH, temperature, and solvent composition .
Further studies are required to fully understand how these impurities might influence therapeutic outcomes or safety profiles .
The physical and chemical properties of rivaroxaban pseudodimer are essential for understanding its behavior in pharmaceutical formulations:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into these properties .
Rivaroxaban pseudodimer serves primarily as a subject of study in pharmaceutical research:
Continued research into rivaroxaban and its impurities like the pseudodimer is crucial for optimizing therapeutic efficacy and safety in clinical applications .
Rivaroxaban pseudodimer (CAS 1632463-24-1) forms as a dimeric impurity during the synthesis of rivaroxaban, typically at the final amidation stage. Early synthetic routes employed polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for the condensation of intermediate 9 (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride) with 5-chlorothiophene-2-carbonyl chloride (10). These conditions inadvertently promoted nucleophilic attack by the primary amine of 9 on the morpholinone carbonyl of another rivaroxaban molecule, forming pseudodimer at levels up to 1.8% [4] [8].
Optimized routes reduced pseudodimer formation to <0.15% through:
Table 1: Impact of Synthetic Parameters on Pseudodimer Formation
Parameter | Early Route | Optimized Route | Impurity Reduction |
---|---|---|---|
Solvent | DMF/NMP | Ethanol/IPA-water | 86% |
Equivalents of 6 | 1.5 | 1.05 | 75% |
Pseudodimer Yield | 0.8–1.8% | <0.15% | >85% |
Pseudodimerization proceeds through a nucleophilic acyl substitution mechanism:
Stereochemical integrity is preserved at (5S) stereocenters during dimerization, confirmed via chiral HPLC [1]. The pseudodimer’s structure features two rivaroxaban units linked by a –NH–C(O)– thiophene spacer, verified by high-resolution mass spectrometry (Δm/z < 2 ppm) [1] [8].
Pseudodimerization kinetics obey pseudo-first-order models, influenced by:
Table 2: Solvent and Catalyst Effects on Pseudodimer Yield
Condition | Pseudodimer Yield (%) | Formation Rate Constant (k, ×10⁻³ min⁻¹) |
---|---|---|
DMF (no catalyst) | 1.75 | 9.2 |
Ethanol (no catalyst) | 0.41 | 2.1 |
DMF + 0.1 eq. TBAB | 0.92 | 4.8 |
Ethanol + 0.1 eq. TBAB | 0.12 | 0.6 |
Pseudodimer isolation leverages its physicochemical properties:
Structural characterization employs:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7